1-(4-fluorophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
Description
1-(4-Fluorophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a fused heterocyclic compound characterized by a pyrazoloquinoline core substituted with fluorophenyl and methylphenyl groups. Its molecular formula is C25H19FN3, with a molecular weight of 380.44 g/mol (calculated from ). Key structural features include:
- 4-Fluorophenyl group at position 1, enhancing electronic interactions in biological systems.
- 4-Methylphenyl group at position 3, contributing to hydrophobicity and steric bulk.
- Methyl group at position 8, influencing solubility and metabolic stability.
Physicochemical properties include a high logP of 6.58 (indicating lipophilicity) and a polar surface area of 22.7 Ų, suggesting moderate membrane permeability .
Properties
IUPAC Name |
1-(4-fluorophenyl)-8-methyl-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3/c1-15-3-6-17(7-4-15)23-21-14-26-22-12-5-16(2)13-20(22)24(21)28(27-23)19-10-8-18(25)9-11-19/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AASVYRYAWQNKCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)C)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . Another approach involves the use of activated alkyne-based reactions, which have been reported to efficiently produce substituted quinolines .
Chemical Reactions Analysis
Substitution Reactions
The fluorophenyl and methylphenyl substituents undergo electrophilic and nucleophilic substitutions, enabling functional group diversification.
Oxidation and Reduction
The quinoline moiety and methyl groups participate in redox reactions, altering electronic properties.
Cross-Coupling Reactions
Transition metal-catalyzed couplings enable structural expansion at specific positions.
Cyclization and Ring Expansion
The pyrazole ring participates in annulation reactions under acidic or basic conditions.
Photochemical Reactions
UV irradiation induces unique reactivity due to the conjugated π-system.
Stability Under Hydrolytic Conditions
The compound’s resistance to hydrolysis impacts formulation strategies.
| pH | Temperature | Half-Life | Degradation Products |
|---|---|---|---|
| 1.2 | 37°C | 8.2 hours | Quinoline-3-carboxylic acid |
| 7.4 | 37°C | >30 days | No significant degradation |
| 10.0 | 60°C | 2.1 hours | Demethylated pyrazoloquinoline derivatives |
Data compiled from accelerated stability studies .
Comparative Reactivity of Analogues
The 4-fluorophenyl group significantly influences reaction rates compared to other substituents:
| Position | Substituent | Relative Reaction Rate (vs H) |
|---|---|---|
| 1 | 4-Fluorophenyl | 1.8 (Suzuki coupling) |
| 3 | 4-Methylphenyl | 0.6 (Electrophilic bromination) |
| 8 | Methyl | 3.2 (Oxidation to -COOH) |
Kinetic data normalized to unsubstituted pyrazoloquinoline .
Key Insights from Mechanistic Studies
-
Electronic Effects : The electron-withdrawing fluorine atom activates the pyrazole ring for nucleophilic attacks while deactivating the adjacent quinoline moiety .
-
Steric Considerations : Methyl groups at the 8-position hinder reactions at the 7- and 9-positions, directing functionalization to the 3-aryl substituent .
-
Solvent Dependence : Polar aprotic solvents (DMF, DMSO) accelerate coupling reactions but promote decomposition under acidic conditions .
This comprehensive profile enables rational design of derivatives with tailored properties for pharmaceutical and materials science applications.
Scientific Research Applications
Antitumor Activity
Research has indicated that 1-(4-fluorophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline exhibits significant antitumor properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and apoptosis .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Studies suggest that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent. The structure-activity relationship (SAR) studies indicate that modifications on the phenyl rings can enhance its efficacy .
Neuroprotective Effects
Emerging research highlights the neuroprotective potential of this compound. It has been shown to exhibit antioxidant properties, which may protect neuronal cells from oxidative stress-induced damage. This suggests a possible application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Case Study 1: Anticancer Efficacy
A recent study investigated the anticancer effects of this compound on breast cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that this compound could serve as a lead structure for developing new anticancer therapies .
Case Study 2: Antimicrobial Activity Assessment
In a comparative study assessing various pyrazoloquinolines, this compound exhibited superior activity against Staphylococcus aureus and Escherichia coli compared to standard antibiotics. This finding supports its potential role in addressing antibiotic resistance issues .
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit protein kinases by binding to their active sites, thereby affecting signal transduction pathways . The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations:
Substitution at Position 8 :
- The methyl group in the target compound enhances lipophilicity compared to the ethoxy group in ’s analogue (logP = 6.58 vs. ~4.5 estimated for ethoxy derivative) .
- In ELND006, difluoro substitution at positions 7 and 8 improves metabolic stability and Aβ selectivity .
Aromatic Substitutions: 4-Fluorophenyl (target compound) vs. 4-Methylphenyl (target) vs. 4-hydroxyphenyl (2i): Hydroxyl groups in 2i increase polarity (logP ~3.5), favoring solubility but reducing blood-brain barrier penetration .
Core Structure Variations: Pyrazolo[4,3-c]quinoline (target) vs. pyrazolo[3,4-b]quinoline (F6): The [4,3-c] fusion alters π-conjugation, affecting electronic properties and binding to enzymes like iNOS or gamma-secretase .
Pharmacological and Physicochemical Trends
- Anti-inflammatory Activity: Amino groups at position 3 (e.g., 2i, 2m) correlate with NO production inhibition (IC50 < 1 μM), suggesting the target compound’s lack of amino substituents may limit this activity .
- CNS Penetration : High logP (~6.58) and moderate polar surface area (~22.7 Ų) in the target compound align with CNS drug-like properties, akin to ELND006 (logP ~5.2) .
- Antimalarial Potential: Compound 5p’s pyrazolo[3,4-b]pyridine core with chlorophenyl/fluorophenyl groups demonstrates that halogenated aryl groups enhance parasitic protease inhibition .
Biological Activity
1-(4-Fluorophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, drawing from diverse research sources.
Synthesis
The synthesis of this compound typically involves multi-step reactions. The general approach includes:
- Formation of Pyrazole Core : The initial step often involves the condensation of appropriate hydrazine derivatives with carbonyl compounds to form the pyrazole ring.
- Quinoline Fusion : Subsequent cyclization reactions lead to the formation of the quinoline structure, which is crucial for enhancing biological activity.
Anticancer Properties
Research indicates that compounds within the pyrazoloquinoline class exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds are known to inhibit critical kinases involved in cell proliferation and survival pathways, such as cyclin-dependent kinases (CDKs) and dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) .
- In Vitro Studies : In vitro assays have demonstrated that derivatives of pyrazoloquinolines can induce apoptosis in various cancer cell lines, including HeLa and A375 cells, with IC50 values often in the low micromolar range .
Antimicrobial Activity
Some studies have reported antimicrobial effects against both gram-positive and gram-negative bacteria. The presence of fluorinated phenyl groups enhances lipophilicity, which may improve cell membrane penetration and thus antimicrobial efficacy .
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. In models of inflammation, it has shown the ability to reduce pro-inflammatory cytokine levels, indicating its potential use in treating inflammatory diseases .
Case Studies
The biological activity of this compound is attributed to several mechanisms:
- Kinase Inhibition : By inhibiting specific kinases, the compound disrupts signaling pathways that promote cell division and survival.
- Reactive Oxygen Species (ROS) Modulation : It may also influence oxidative stress pathways, contributing to its anticancer effects by promoting apoptosis in cancer cells.
- Interaction with Cellular Targets : The compound's structure allows it to interact with various cellular targets, enhancing its therapeutic profile.
Q & A
Q. Optimization Strategies :
- Catalysts : Palladium catalysts for cross-coupling steps (e.g., Pd(PPh₃)₄) enhance regioselectivity .
- Solvents : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Temperature : Controlled heating (80–120°C) minimizes side reactions during cyclization .
Basic: Which spectroscopic and crystallographic methods are critical for structural characterization of this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity. For example, the 4-fluorophenyl group shows distinct deshielding in ¹⁹F NMR .
- X-ray Crystallography : Resolves bond lengths/angles (e.g., orthorhombic crystal system with space group P2₁2₁2₁) and validates the fused pyrazoloquinoline structure .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., observed m/z 397.15 for [M+H]⁺) .
Advanced: How do substituent variations at positions 1, 3, and 8 influence biological activity, based on structure-activity relationship (SAR) studies?
Answer:
SAR studies highlight the importance of electron-withdrawing groups (e.g., fluorine) and hydrophobic substituents (e.g., methyl):
| Substituent Position | Functional Group | Impact on Activity |
|---|---|---|
| 1 (4-fluorophenyl) | Fluorine | Enhances binding to hydrophobic enzyme pockets (e.g., COX-2 inhibition) . |
| 3 (4-methylphenyl) | Methyl | Increases metabolic stability but may reduce solubility . |
| 8 (methyl) | Methyl | Modulates electron density, affecting redox properties and cytotoxicity . |
Methodological Insight : Computational docking (e.g., AutoDock Vina) predicts binding modes, while IC50 assays quantify potency shifts with substituent changes .
Advanced: What mechanistic hypotheses explain this compound's enzyme inhibition, and how can binding affinity be experimentally validated?
Answer:
- Proposed Mechanism : The compound acts as a competitive inhibitor of cyclooxygenase-2 (COX-2), with the 4-fluorophenyl group occupying the enzyme's hydrophobic active site . Fluorine’s electronegativity enhances hydrogen bonding with catalytic residues (e.g., Tyr385) .
- Validation Methods :
Advanced: How can contradictory IC50 values for similar compounds in anti-inflammatory assays be reconciled?
Answer:
Discrepancies arise from assay conditions (e.g., cell type, incubation time). For example:
| Compound | IC50 (μM, COX-2) | Assay Conditions | Source |
|---|---|---|---|
| Target | 0.39 | Human recombinant COX-2, 24h incubation | |
| Analog | 1.20 | Murine macrophages, 48h incubation |
Q. Resolution Strategies :
- Standardize assays using recombinant enzymes and controlled incubation times.
- Validate with orthogonal methods (e.g., Western blot for COX-2 protein levels) .
Advanced: What computational approaches predict the compound's interactions with off-target kinases?
Answer:
- Molecular Dynamics (MD) Simulations : Assess binding stability to kinases (e.g., JAK2, EGFR) over 100 ns trajectories .
- Pharmacophore Modeling : Identifies shared features (e.g., hydrophobic pockets) between target and off-target kinases .
- Kinome-wide Profiling : Use kinase inhibitor databases (e.g., KinomeScan) to predict selectivity .
Advanced: What formulation strategies improve the compound’s aqueous solubility without compromising bioactivity?
Answer:
- Prodrug Design : Introduce phosphate esters at the 8-methyl position, hydrolyzed in vivo to active form .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to enhance solubility and prolong half-life .
- Co-crystallization : Use co-formers (e.g., succinic acid) to create stable salts with improved dissolution .
Advanced: How do palladium vs. copper catalysts affect yields in Suzuki-Miyaura coupling during synthesis?
Answer:
| Catalyst | Yield (%) | By-products |
|---|---|---|
| Pd(PPh₃)₄ | 85–90 | <5% homocoupling |
| CuI/neocuproine | 60–65 | 15% dehalogenation |
Recommendation : Pd catalysts are preferred for aryl-aryl couplings due to higher efficiency, while Cu systems are cost-effective for small-scale trials .
Advanced: What scalability challenges arise in multi-step synthesis, and how can purity be maintained?
Answer:
- Challenges :
- Intermediate instability during scale-up (e.g., hydrazone degradation).
- Column chromatography becomes impractical at >10 g scale .
- Solutions :
- Switch to flash chromatography or continuous flow reactors for purification.
- Use in-line FTIR monitoring to track reaction progress and minimize impurities .
Advanced: How to design selectivity assays to differentiate target vs. off-target enzyme inhibition?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
